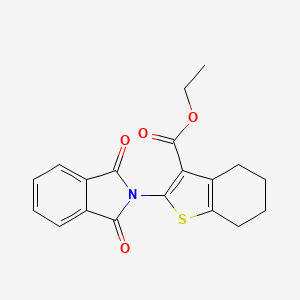

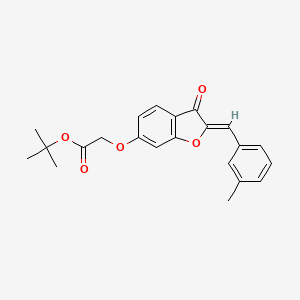

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in various fields of scientific research. In

Scientific Research Applications

Potential Application to Tropical Diseases

Research on novel synthesis methods for isoxazoline indolizine amide compounds, with structural similarities to the compound , has shown potential applications to tropical diseases. The strategic synthesis of indolizine core structures as common intermediates for efficient derivatization highlights the compound's potential in drug development for tropical diseases, demonstrating the versatility of indolizine derivatives in medicinal chemistry (Yong-Kang Zhang et al., 2014).

Antimicrobial and Antioxidant Activities

Another application area is the development of novel heterocyclic compounds with antimicrobial and antioxidant activities. For instance, the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrated not only the potential for industrial applications but also showed significant antimicrobial and antioxidant activities. This suggests that derivatives of the compound could be utilized in developing materials with biological activities, indicating a cross-disciplinary application bridging materials science and biochemistry (M. Khalifa et al., 2015).

Antidepressant and Anticonvulsant Activities

The synthesis and evaluation of novel pyrazole derivatives have shown promising antidepressant and anticonvulsant activities. This area of research suggests the potential therapeutic applications of compounds related to "2-amino-N-(2,5-dimethoxyphenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide" in treating neurological disorders. The ability of these derivatives to exhibit significant protective effects against seizures and depression underlines the importance of indolizine and pyrazole frameworks in developing new CNS-active drugs (M. Abdel‐Aziz et al., 2009).

Anti-Tuberculosis, Anticancer, and Anti-Inflammatory Agents

A study on substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, similar in structure to the query compound, demonstrated excellent in vitro activities against tuberculosis, cancer, inflammation, and bacteria. These findings highlight the compound's potential as a versatile pharmacophore in designing drugs with multifaceted therapeutic applications. The molecular docking studies further supported the in vitro anticancer activity, illustrating the compound's role in drug discovery and development processes (G. Mahanthesha et al., 2022).

properties

IUPAC Name |

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O4/c1-16(2)17-8-10-18(11-9-17)26(31)25-24(28)23(21-7-5-6-14-30(21)25)27(32)29-20-15-19(33-3)12-13-22(20)34-4/h5-16H,28H2,1-4H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMSVWXBEVKDHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

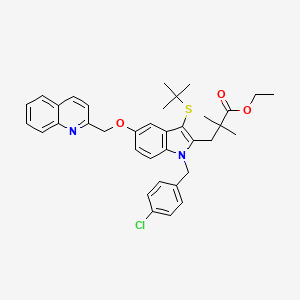

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2653452.png)

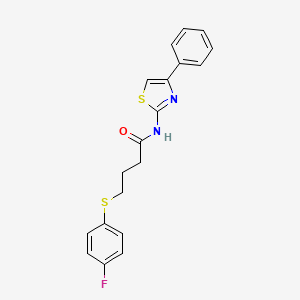

![5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2653455.png)

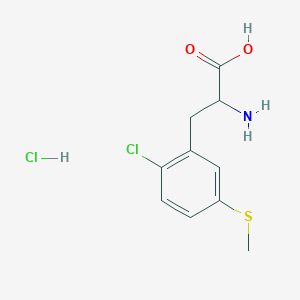

![3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2653459.png)

![5-(difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2653460.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2653461.png)

![[4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2653466.png)

![7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2653469.png)